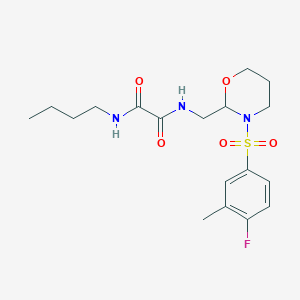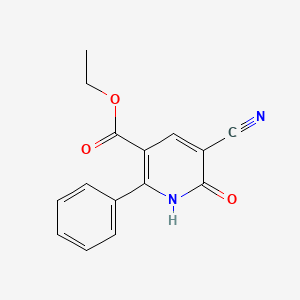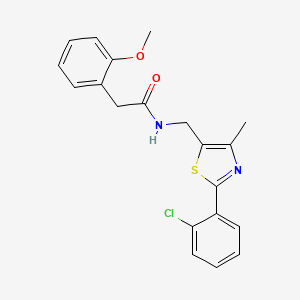![molecular formula C26H28N4 B2418983 3-[(4-ベンジルピペラジン-1-イル)(ピリジン-2-イル)メチル]-2-メチル-1H-インドール CAS No. 457650-69-0](/img/structure/B2418983.png)
3-[(4-ベンジルピペラジン-1-イル)(ピリジン-2-イル)メチル]-2-メチル-1H-インドール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-benzylpiperazin-1-yl)(pyridin-2-yl)methyl]-2-methyl-1H-indole, also known as BPI, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. BPI belongs to the class of indole derivatives and has been studied for its pharmacological properties.
科学的研究の応用
抗菌活性
- 合成: この化合物は、メタノール中でシアノ水素化ホウ素ナトリウムを用いて、7-メトキシ-3-フェニル-4-(3-ピペラジン-1-イル-プロパキシ)クロメン-2-オンとさまざまな置換芳香族アルデヒドを還元アミノ化することにより合成されました .
- ドッキング研究: 分子ドッキング研究により、酵素-阻害剤複合体が、リガンドの芳香族部分と結合部位の親油性残基間の疎水性相互作用によって安定化されることが明らかになりました .
抗HIV活性
インドール誘導体は、潜在的な抗HIV剤として注目を集めています。 この化合物については直接研究されていませんが、関連するインドール誘導体は、HIV-1の阻害において有望な結果を示しています .
その他の潜在的な用途
作用機序
Target of Action
The compound, 3-[(4-benzylpiperazin-1-yl)(pyridin-2-yl)methyl]-2-methyl-1H-indole, has been found to exhibit significant antimicrobial activity . The primary targets of this compound are likely to be key proteins in the microbial organisms. For instance, it has been suggested that the compound may interact with the oxidoreductase protein .
Mode of Action
The compound interacts with its targets through a process known as binding. This interaction results in changes to the target protein’s function, which can inhibit the growth and proliferation of the microbial organisms
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways within the microbial organisms. These pathways are responsible for essential processes such as energy production, protein synthesis, and cell division. By disrupting these pathways, the compound can inhibit the growth and proliferation of the organisms .
Pharmacokinetics
For instance, factors such as the compound’s solubility, stability, and permeability can influence its absorption and distribution within the body .
Result of Action
The result of the compound’s action is the inhibition of the growth and proliferation of microbial organisms. This is achieved through the compound’s interaction with its targets and the subsequent disruption of essential biochemical pathways . The compound’s antimicrobial activity suggests that it could potentially be used in the treatment of various microbial infections.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other substances. For instance, certain conditions may enhance or inhibit the compound’s interaction with its targets, thereby affecting its overall efficacy .
特性
IUPAC Name |
3-[(4-benzylpiperazin-1-yl)-pyridin-2-ylmethyl]-2-methyl-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4/c1-20-25(22-11-5-6-12-23(22)28-20)26(24-13-7-8-14-27-24)30-17-15-29(16-18-30)19-21-9-3-2-4-10-21/h2-14,26,28H,15-19H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOZGPTZOJPAJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=N3)N4CCN(CC4)CC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-1-(furan-2-ylmethyl)-2-imino-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2418904.png)





![1-[4-(3,3-Dimethyl-2-oxo-1-azetanyl)phenyl]-3,3-dimethyl-2-azetanone](/img/structure/B2418911.png)

![2-{[2-(3-Chloroanilino)-2-oxoethyl]sulfonyl}acetic acid](/img/structure/B2418913.png)

![N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2418915.png)

